
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea, also known as DPU-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects.
Scientific Research Applications
Synthesis Techniques
- A variety of synthesis methods have been developed for compounds with structures related to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea". For instance, Sarantou & Varvounis (2022) detailed the synthesis of a similar compound through a carbonylation reaction, highlighting efficient methods to generate urea derivatives from pyrrole-containing compounds (Sarantou & Varvounis, 2022).
Molecular Recognition and Binding
- Research on acyclic molecules containing amides, ureas, and pyrrole groups by Gale (2006) discusses the effectiveness of such compounds in selective anion-binding, hinting at potential applications in molecular recognition and sensor technology (Gale, 2006).
Enzyme Inhibition and Anticancer Activity
- The urea and thiourea derivatives of pyrimidines, related in structure to the queried compound, have shown significant biological activities, including enzyme inhibition and potential anticancer properties, as reported by Mustafa et al. (2014). Such studies indicate the therapeutic potential of urea derivatives in medical research (Mustafa, Perveen, & Khan, 2014).
Chemical Properties and Reactivity
- Research by Ma et al. (2016) on the use of D-xylonic acid in synthesizing dihydropyrimidinones and their derivatives from aldehydes, β-dicarbonyl compounds, and urea or thiourea showcases innovative approaches to chemical synthesis. This research can provide insights into green chemistry applications and the reactivity of urea derivatives (Ma, Zhong, Peng, & Sun, 2016).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-10-12-16(13-11-15)23(19-9-6-14-21-19)20(24)22-17-7-4-5-8-18(17)25-2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRCDHIRUMKWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

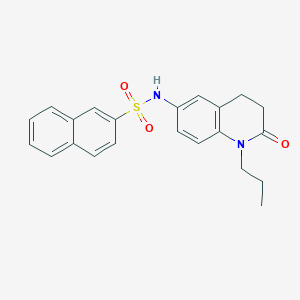
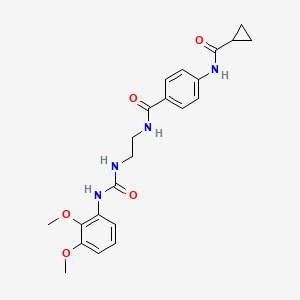
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2536115.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2536117.png)
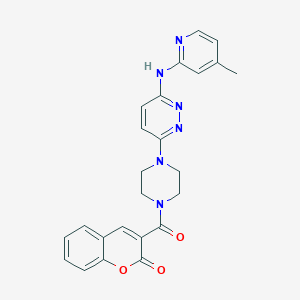
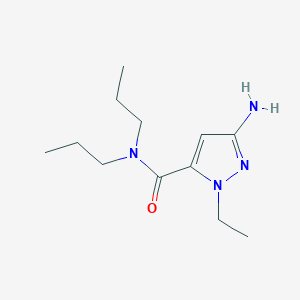
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(methylsulfonyl)azetidine-3-carboxamide](/img/structure/B2536121.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2536122.png)
![N-[[4-(dimethylamino)phenyl]methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2536123.png)
![N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide](/img/structure/B2536126.png)
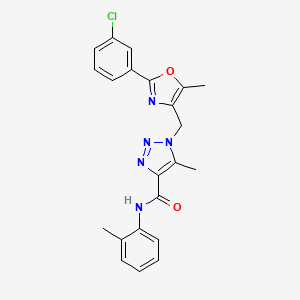
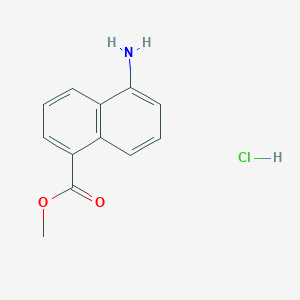

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(thiophen-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2536133.png)